molecular formula C11H19N B14362202 N-(Cyclohexylidenemethyl)-N-methylprop-2-en-1-amine CAS No. 92207-64-2

N-(Cyclohexylidenemethyl)-N-methylprop-2-en-1-amine

Cat. No.: B14362202
CAS No.: 92207-64-2
M. Wt: 165.27 g/mol
InChI Key: KXUQSIKHHPIIBO-UHFFFAOYSA-N
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Description

N-(Cyclohexylidenemethyl)-N-methylprop-2-en-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a cyclohexylidene group attached to a methylprop-2-en-1-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyclohexylidenemethyl)-N-methylprop-2-en-1-amine typically involves the condensation of cyclohexanone with N-methylprop-2-en-1-amine under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions: N-(Cyclohexylidenemethyl)-N-methylprop-2-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted amine compounds .

Scientific Research Applications

N-(Cyclohexylidenemethyl)-N-methylprop-2-en-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of polymers, agrochemicals, and dyes due to its reactivity and stability .

Mechanism of Action

The mechanism of action of N-(Cyclohexylidenemethyl)-N-methylprop-2-en-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with biological molecules, leading to changes in their activity. The exact pathways and targets are still under investigation, but it is believed to modulate various biochemical processes .

Comparison with Similar Compounds

  • N-(Cyclohexylmethyl)-N-methylprop-2-en-1-amine
  • N-(Cyclohexylideneethyl)-N-methylprop-2-en-1-amine
  • N-(Cyclohexylidenemethyl)-N-ethylprop-2-en-1-amine

Comparison: N-(Cyclohexylidenemethyl)-N-methylprop-2-en-1-amine is unique due to its specific cyclohexylidene group, which imparts distinct chemical properties compared to its analogs. This uniqueness makes it more suitable for certain applications, such as in the synthesis of specialized organic compounds and in biological research .

Properties

CAS No.

92207-64-2

Molecular Formula

C11H19N

Molecular Weight

165.27 g/mol

IUPAC Name

N-(cyclohexylidenemethyl)-N-methylprop-2-en-1-amine

InChI

InChI=1S/C11H19N/c1-3-9-12(2)10-11-7-5-4-6-8-11/h3,10H,1,4-9H2,2H3

InChI Key

KXUQSIKHHPIIBO-UHFFFAOYSA-N

Canonical SMILES

CN(CC=C)C=C1CCCCC1

Origin of Product

United States

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